2-Amino-5-ethoxybenzamide

Description

BenchChem offers high-quality 2-Amino-5-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

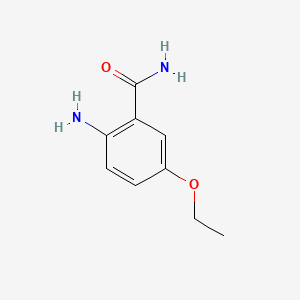

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHPVCPFBUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-ethoxybenzamide, a key organic intermediate with significant potential in medicinal chemistry. With a molecular weight of 180.20 g/mol , this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document consolidates its core physicochemical properties, outlines a robust and logical synthetic pathway, details its applications in drug discovery, provides standardized protocols for its analytical characterization, and establishes comprehensive safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Core Molecular & Physicochemical Properties

Precise identification of a chemical entity is foundational to its successful application in research and development. While 2-Amino-5-ethoxybenzamide is a distinct molecule, it is crucial to differentiate it from similar, more commonly cited compounds like 2-ethoxybenzamide. The definitive identifiers and calculated properties for the target compound are summarized below.

Chemical Structure and Identifiers

The molecular structure of 2-Amino-5-ethoxybenzamide consists of a benzene ring substituted with an amino group, an ethoxy group, and a carboxamide group.

Table 1: Core Identifiers for 2-Amino-5-ethoxybenzamide

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-5-ethoxybenzamide | - |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 126-84-3 (Disputed)¹ | |

| InChI Key | PQNHPVCPFBUZRI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)N)C(=O)N | [1] |

| PubChem Substance ID | 329797293 | [1] |

¹Note on CAS Number: The CAS number 126-84-3 has been associated with this compound in some supplier databases but is not consistently verified across major chemical registries and appears to be assigned to 2,2-Diethoxypropane in others.[2][3][4][5] Researchers should exercise caution and confirm the identity of their material via analytical methods.

Physicochemical Properties

Due to its status as a research intermediate, extensive, experimentally verified physicochemical data for 2-Amino-5-ethoxybenzamide is not widely published. The following table presents computed properties and highlights the lack of available experimental data, a critical consideration for experimental design.

Table 2: Physicochemical Data for 2-Amino-5-ethoxybenzamide

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on analogous compounds. |

| Melting Point | Data not available | Avoid using data for 2-ethoxybenzamide (132-134 °C). |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Predicted to have some solubility in polar organic solvents like ethanol, DMSO, and DMF. |

| pKa | Data not available | The aromatic amino group will be weakly basic. |

Synthesis and Mechanistic Rationale

The synthesis of 2-Amino-5-ethoxybenzamide can be logically achieved through a multi-step process starting from commercially available precursors. A highly plausible and efficient route involves the catalytic hydrogenation of a nitrated intermediate. This method is standard in medicinal chemistry for its high yield and selectivity.

Proposed Synthetic Workflow

The recommended pathway is a two-step process starting from 5-Ethoxy-2-nitrobenzoic acid.

Caption: Proposed synthesis of 2-Amino-5-ethoxybenzamide.

Causality and Experimental Choices

-

Step 1: Amidation: The conversion of the carboxylic acid to a primary amide is a robust and fundamental transformation. The use of thionyl chloride (SOCl₂) or oxalyl chloride first converts the carboxylic acid to a highly reactive acyl chloride. This intermediate is then quenched with an ammonia source (aqueous ammonium hydroxide or ammonia gas) to form the stable benzamide. This two-stage approach is chosen for its high efficiency and irreversibility, driving the reaction to completion.

-

Step 2: Nitro Group Reduction: Catalytic hydrogenation is the method of choice for reducing an aromatic nitro group to an amine.[6] Reagents like Palladium on Carbon (Pd/C) or Raney Nickel are selected because they are highly effective catalysts that operate under moderate pressure and temperature. Critically, these catalysts are chemoselective; they will readily reduce the nitro group without affecting the aromatic ring, the ether linkage, or the primary amide, ensuring a clean conversion to the desired product. Solvents like ethanol (EtOH) or methanol (MeOH) are ideal as they readily dissolve the starting material and are inert to the reaction conditions.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 2-Amino-5-ethoxybenzamide from 5-Ethoxy-2-nitrobenzamide.

-

Setup: To a 250 mL hydrogenation flask, add 5-Ethoxy-2-nitrobenzamide (5.0 g, 23.8 mmol) and 10% Palladium on Carbon (Pd/C, 0.25 g, 5 mol%).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Reaction: Pressurize the vessel to 50 psi with hydrogen gas and stir the suspension vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-Amino-5-ethoxybenzamide.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

Applications in Drug Discovery & Development

The 2-Amino-5-ethoxybenzamide scaffold is a privileged structure in medicinal chemistry. The primary amine, amide, and phenyl ring provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Scaffold for Analgesic Agents (COX-1 Inhibitors)

The most direct and significant application of this compound is as a foundational building block for a novel class of analgesic agents. Research has demonstrated that N-phenyl derivatives of 5-amino-2-ethoxybenzamide exhibit potent cyclooxygenase-1 (COX-1) inhibitory activity.[7]

Caption: Role of 2-Amino-5-ethoxybenzamide in developing analgesics.

For drug development professionals, this scaffold is attractive because specific derivatives have shown analgesic effects comparable to or greater than indomethacin, but without causing significant gastric damage, a common side effect of traditional NSAIDs.[7]

Broader Potential as a Versatile Intermediate

The structural motifs within 2-Amino-5-ethoxybenzamide are common in a wide range of biologically active molecules.[8] Its utility as a synthetic intermediate extends to the potential development of:

-

Anticancer Agents: The benzamide functional group is present in numerous approved anticancer drugs.

-

CNS-Active Agents: The aminophenol core can be modified to interact with targets in the central nervous system.

-

Anti-inflammatory Agents: Beyond COX inhibition, the scaffold can be used to design inhibitors for other enzymes involved in inflammatory pathways.[8]

Analytical Characterization & Quality Control

To ensure the identity, purity, and quality of 2-Amino-5-ethoxybenzamide, a suite of standard analytical techniques must be employed.

Table 3: Key Analytical Parameters for QC

| Technique | Parameter | Expected Result |

| HPLC-UV | Purity Assay | >98% peak area at an appropriate UV wavelength (e.g., 254 nm). |

| ¹H-NMR | Structural Confirmation | Signals corresponding to aromatic, ethoxy, amino, and amide protons with correct splitting and integration. |

| Mass Spec (ESI+) | Identity Confirmation | [M+H]⁺ ion at m/z 181.0972 (calculated for C₉H₁₃N₂O₂⁺). |

Protocol: Purity Determination by HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting condition is 30:70 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the relative area of the main peak.

Predicted ¹H-NMR Spectral Data (in DMSO-d₆, 400 MHz)

-

~7.2-7.5 ppm (br s, 1H): One of the amide (-CONH₂) protons.

-

~6.8-7.1 ppm (br s, 1H): Second amide (-CONH₂) proton.

-

~6.7 ppm (d, 1H): Aromatic proton ortho to the amino group.

-

~6.6 ppm (dd, 1H): Aromatic proton meta to both the amino and ethoxy groups.

-

~6.5 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.

-

~4.8 ppm (s, 2H): Amino (-NH₂) protons.

-

~3.9 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group.

-

~1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group.

Safety, Handling, & Storage Protocols

Table 4: GHS Hazard Information (Inferred)

| Category | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction (predicted). |

| Precautionary Statements | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

Protocol for Safe Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and nitrile gloves. Inspect gloves prior to use.

-

Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.

-

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-ethoxybenzamide is a chemical intermediate of significant value to the drug discovery and development community. Its molecular weight of 180.20 g/mol and its versatile structure make it an ideal starting point for creating libraries of novel compounds. While the scarcity of published experimental data necessitates careful in-house characterization, its demonstrated role as a scaffold for potent analgesic agents underscores its importance. By following the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and effectively leverage 2-Amino-5-ethoxybenzamide to advance their scientific objectives.

References

-

PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Scentbird. 2,2-Diethoxypropane (CAS 126-84-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

LookChem. Cas 126-84-1,2,2-Diethoxypropane. Available from: [Link]

-

Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka. Available from: [Link]

-

PubChem. 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Carl ROTH. 2-Ethoxybenzamide, 2 kg, CAS No. 938-73-8 | Building Blocks. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

PubMed. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. Available from: [Link]

-

PubMed. Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2-Amino-5-ethoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 126-84-1: 2,2-Diethoxypropane | CymitQuimica [cymitquimica.com]

- 3. 2,2-Diethoxypropane CAS#: 126-84-1 [m.chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. lookchem.com [lookchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-5-ethoxybenzamide: A Technical Guide

Executive Summary

2-Amino-5-ethoxybenzamide (CAS: 1250898-29-3) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of prokinetic agents such as Itopride and other bioactive benzamide derivatives. Its structural integrity is defined by a trisubstituted benzene ring featuring an electron-donating amino group (

This guide provides a definitive reference for the spectroscopic identification of 2-Amino-5-ethoxybenzamide. It moves beyond simple data listing to explain the causality of spectral features, enabling researchers to validate synthesis outcomes and detect common impurities like 5-ethoxy-2-nitrobenzamide.

Molecular Structure & Physicochemical Profile[1][2][3][4][5]

The molecule exhibits a "push-pull" electronic system where the amino and ethoxy groups donate electron density into the ring, while the amide group acts as a weak acceptor. This electronic environment significantly influences the NMR chemical shifts.

Physicochemical Properties

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 180.21 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation. |

| Melting Point | 132–134 °C | Sharp transition indicates high purity. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water. |

Structural Visualization

Figure 1: Substituent effects on the aromatic core. The interplay of the Amino and Ethoxy groups creates distinct shielding zones observable in NMR.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is the first line of defense in confirming molecular identity. The analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode.

-

Ionization Mode: ESI(+)

-

Molecular Ion:

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the molecule follows a predictable fragmentation pattern useful for structural confirmation.

| m/z (Fragment) | Loss | Proposed Mechanism |

| 181.2 | Parent Ion. | |

| 164.2 | Loss of ammonia from the primary amide (typical for benzamides). | |

| 153.1 | McLafferty-type rearrangement of the ethoxy group. | |

| 135.1 | Cleavage of the ethoxy ether bond. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the N-H stretching vibrations of the primary amine and amide, along with the characteristic ether linkage.

Experimental Protocol:

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Resolution:

.

| Frequency ( | Assignment | Functional Group | Causality/Notes |

| 3450, 3320 | Primary Amine ( | Asymmetric and symmetric stretching. Sharp bands. | |

| 3200-3150 | Primary Amide ( | Broader bands, often hydrogen-bonded. | |

| 1665 | Amide I | Characteristic carbonyl stretch. Lowered by conjugation with the ring. | |

| 1620 | Amide II | N-H bending vibration. | |

| 1245 | Aryl Alkyl Ether | Strong asymmetric stretch of the ethoxy group. | |

| 1040 | Symmetric Ether | Symmetric stretch. |

Nuclear Magnetic Resonance (NMR)

This is the definitive method for confirming the substitution pattern. The data below is standardized for DMSO-

H NMR Analysis

The aromatic region (6.5–7.5 ppm) is critical. We expect an AMX spin system (three non-equivalent protons).

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.70 | Broad Singlet | 1H | Amide | Restricted rotation makes amide protons non-equivalent. |

| 7.15 | Doublet ( | 1H | H-6 | Ortho to C=O (deshielding). Meta to Ethoxy. Appears as a doublet due to meta-coupling with H-4. |

| 7.05 | Broad Singlet | 1H | Amide | Second amide proton. |

| 6.85 | dd ( | 1H | H-4 | Ortho to Ethoxy (shielding). Meta to Amino.[1] Split by H-3 (ortho) and H-6 (meta). |

| 6.65 | Doublet ( | 1H | H-3 | Ortho to Amino (strong shielding). This is the most upfield aromatic signal. |

| 6.20 | Broad Singlet | 2H | Amine | Exchangeable. Broadening depends on water content/acidity. |

| 3.95 | Quartet ( | 2H | Ethoxy | Deshielded by oxygen. |

| 1.30 | Triplet ( | 3H | Ethoxy | Typical methyl triplet. |

C NMR Analysis

| Shift ( | Carbon Type | Assignment |

| 171.5 | Quaternary | |

| 149.8 | Quaternary | C-5 (Attached to Ethoxy) |

| 144.2 | Quaternary | C-2 (Attached to Amino) |

| 118.5 | Methine (CH) | C-4 |

| 116.0 | Methine (CH) | C-3 |

| 112.5 | Quaternary | C-1 (Bridgehead to Amide) |

| 110.8 | Methine (CH) | C-6 |

| 63.5 | Methylene ( | Ethoxy |

| 14.8 | Methyl ( | Ethoxy |

Experimental Synthesis & Workflow

To provide context for the spectral data, the standard synthesis route involves the reduction of the nitro-precursor. This is the most common source of impurities.

Synthetic Pathway

Figure 2: Synthesis and impurity origin.[2][3][4][5][6][7] The presence of peaks >8.0 ppm in

Sample Preparation Protocol for NMR

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-

. CDCl -

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

References

-

Sigma-Aldrich. 2-Amino-5-ethoxybenzamide Product Information (CAS 1250898-29-3).Link

-

World Intellectual Property Organization (WIPO). Patent WO2020005935A1: Glucose Uptake Inhibitors. (2020).[6] Contains synthesis and characterization context for benzamide intermediates. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-Ethoxybenzamide (Structural Analog).Link

-

ChemicalBook. 2-Amino-5-ethoxybenzamide Spectral Data & Suppliers.Link

Sources

- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Technical Guide: Synthesis & Starting Materials for 2-Amino-5-ethoxybenzamide

[1]

Executive Summary & Retrosynthetic Logic

2-Amino-5-ethoxybenzamide is a critical scaffold in medicinal chemistry, particularly in the development of orthopramides and benzamide-based gastroprokinetic agents.[1] Its structural integrity relies on the precise positioning of the electron-donating ethoxy group relative to the amino and amide functionalities.[1]

From a retrosynthetic perspective, direct ethylation of 2-amino-5-hydroxybenzamide is ill-advised due to the high risk of N-alkylation and oxidation of the electron-rich aniline system.[1] Therefore, the "Nitro-First" strategy is the industry standard.[1] This approach utilizes the electron-withdrawing nitro group to deactivate the ring, preventing oxidation and directing regioselectivity during the alkylation of the phenol.[1]

The Core Pathway: Precursor (Nitro/Acid) → Functionalization (Ether) → Amidation → Reduction (Amine)

Primary Starting Materials

The synthesis relies on accessing the 5-hydroxy-2-nitro aromatic core.[1] The following materials are categorized by their role in the synthesis matrix.

Key Starting Material (KSM)

| Compound Name | CAS No.[1] | Role | Critical Attributes |

| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 | Core Scaffold | The hydroxyl group at C5 allows for ether formation; the nitro group at C2 acts as a masked amine. |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | Alternative KSM | A cheaper precursor.[1][2] Converted to the 5-hydroxy derivative via hydrolysis (KOH/Heat).[1] |

Functionalizing Reagents

| Reagent | Purpose | Selection Logic |

| Diethyl Sulfate or Ethyl Iodide | O-Ethylation | Diethyl sulfate is preferred for scale (lower volatility); Ethyl iodide provides faster kinetics in lab-scale synthesis.[1] |

| Thionyl Chloride (SOCl₂) | Activation | Converts the carboxylic acid to the acid chloride for amidation.[1] |

| Ammonia (NH₃) | Amidation | Aqueous or gaseous ammonia converts the acid chloride/ester to the benzamide.[1] |

| Palladium on Carbon (Pd/C) | Reduction | Catalytic hydrogenation is the cleanest method to convert -NO₂ to -NH₂ without generating iron sludge waste.[1] |

Detailed Synthetic Workflow (The "Nitro-Ester" Route)

This route is favored for its high yield and purification efficiency.[1][3] It avoids the handling of unstable amino-phenol intermediates.[1]

Phase 1: Precursor Preparation (If starting from Chloro-derivative)

If purchasing 5-Hydroxy-2-nitrobenzoic acid directly, skip to Phase 2.[1]

-

Reaction: Hydrolysis of 2-Chloro-5-nitrobenzoic acid using 15-20% aqueous KOH at reflux.

-

Mechanism: Nucleophilic aromatic substitution (

).[1] The nitro group ortho to the chlorine activates the position for displacement by hydroxide.[1] -

Workup: Acidification with HCl precipitates 5-Hydroxy-2-nitrobenzoic acid .[1]

Phase 2: O-Ethylation & Esterification (Concurrent)

Instead of selectively alkylating the phenol, it is operationally efficient to alkylate both the phenol and the carboxylic acid to form the Ethyl 5-ethoxy-2-nitrobenzoate ester.[1]

-

Reagents: 5-Hydroxy-2-nitrobenzoic acid, Diethyl Sulfate (2.5 eq), Potassium Carbonate (K₂CO₃).[1]

-

Solvent: Acetone or DMF.[1]

-

Protocol: Reflux for 6–8 hours. The base deprotonates both the phenol and the acid.[1]

-

Outcome: Formation of the diester/ether intermediate.[1]

Phase 3: Ammonolysis (Amide Formation)

Direct conversion of the ester to the amide avoids the harsh conditions of acid chloride formation.[1]

-

Reagents: Ethyl 5-ethoxy-2-nitrobenzoate, Methanolic Ammonia (saturated) or Aqueous Ammonia (25%).[1]

-

Conditions: Sealed vessel (autoclave) at 60–80°C or prolonged stirring at RT.

-

Observation: The ethyl ester is converted to the primary amide (-CONH₂).[1] The ethyl ether (-OEt) at position 5 remains stable.[1]

-

Intermediate: 5-Ethoxy-2-nitrobenzamide .[1]

Phase 4: Nitro Reduction

-

Reagents: 5-Ethoxy-2-nitrobenzamide, H₂ gas (balloon or mild pressure), 10% Pd/C.

-

Solvent: Methanol or Ethanol.[1]

-

Process: Hydrogenation reduces the nitro group to the amine.[1]

-

Purification: Filtration of catalyst and recrystallization from ethanol/water.[1][4]

-

Final Product: 2-Amino-5-ethoxybenzamide .

Visualized Pathway (Graphviz)

Caption: Step-wise synthesis of 2-Amino-5-ethoxybenzamide via the 5-Hydroxy-2-nitrobenzoic acid pathway.

Critical Process Parameters (CPP) & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance in your lab, monitor these parameters:

Regioselectivity Control

-

Risk: During Step 2 (Alkylation), if the reaction is incomplete, you may obtain the Acid-Ether (5-ethoxy-2-nitrobenzoic acid) instead of the Ester-Ether.[1]

-

Mitigation: Monitor reaction by TLC or HPLC. Ensure excess alkylating agent (2.2–2.5 eq) is used to drive both phenol and carboxyl group alkylation to completion.[1] The ester is easier to purify and reacts cleanly with ammonia.[1]

Safety: Nitro Reduction

-

Risk: Reduction of nitro compounds is exothermic.[1][5] Accumulation of hydroxylamine intermediates can occur if agitation is poor.[1]

-

Protocol: Maintain temperature <50°C. Ensure vigorous stirring to prevent catalyst poisoning or "hot spots."

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Bis-alkylated Phenol | Over-alkylation (unlikely here due to structure).[1] | Stoichiometry control.[1][6][7] |

| Azo/Azoxy dimers | Incomplete reduction or oxidation of amine.[1] | Ensure complete hydrogenation; store product under inert atmosphere. |

| Hydrolysis Byproduct | Hydrolysis of amide back to acid.[1] | Avoid acidic aqueous workups after Step 3. |

Experimental Protocol (Standardized)

Step 1: Preparation of Ethyl 5-ethoxy-2-nitrobenzoate

-

Charge a reaction flask with 5-Hydroxy-2-nitrobenzoic acid (1.0 eq) and Acetone (10 vol).

-

Add Potassium Carbonate (anhydrous, 3.0 eq).

-

Add Diethyl Sulfate (2.5 eq) dropwise over 30 minutes.

-

Reflux for 6 hours. Monitor consumption of starting material.[1][6]

-

Quench residue with water and extract with Ethyl Acetate.[1] Wash with brine, dry, and concentrate to yield the crude ester.[1]

Step 2: Conversion to 5-Ethoxy-2-nitrobenzamide

-

Dissolve the crude ester in Methanolic Ammonia (7N, 10 vol).

-

Seal in a pressure vessel and heat to 60°C for 12 hours.

-

Cool to 0°C. The amide often precipitates.[1]

-

Filter the solid.[1][2][4] If no precipitate, concentrate and triturate with cold ether.[1]

Step 3: Reduction to 2-Amino-5-ethoxybenzamide

References

-

Preparation of 2-hydroxy-5-nitrobenzoic acid (Precursor Synthesis)

-

Source: ResearchGate / Synthetic Communications[1]

- Context: Optimization of hydrolysis of 2-chloro-5-nitrobenzoic acid.

-

-

Synthesis of Benzamide Derivatives (General Amid

- Source: Google P

-

Context: Methodologies for converting anthranilate derivatives to benzamides.[1]

-

2-Amino-5-ethoxybenzamide Product D

- Source: GuideChem / Chemical Book

- Context: Physical properties and CAS verification (Note: Differentiate

-

Reduction of Nitrobenzoic Acids (Catalytic Hydrogen

- Source: BenchChem Technical Guide

-

Context: Standard protocols for reducing 2-amino-5-nitrobenzoic acid derivatives.[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 8. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

Unveiling the Potential of 2-Amino-5-ethoxybenzamide: A Technical Guide for Drug Discovery

Foreword: Navigating the Knowns and Unknowns

In the vast landscape of chemical compounds with therapeutic potential, some molecules are well-characterized, with established mechanisms of action and a wealth of biological data. Others, like 2-Amino-5-ethoxybenzamide, remain largely enigmatic, representing both a challenge and an opportunity for the discerning researcher. This technical guide is designed for researchers, scientists, and drug development professionals who are intrigued by the therapeutic possibilities of the benzamide scaffold.

While direct biological data for 2-Amino-5-ethoxybenzamide is scarce in publicly available literature, this document will serve as a comprehensive resource by:

-

Introducing the Physicochemical Properties: A foundational understanding of the molecule.

-

Exploring the Biological Landscape of 2-Aminobenzamides: Delving into the known activities of structurally related compounds to infer potential therapeutic avenues.

-

Detailing Methodologies for Biological Characterization: Providing actionable protocols to empower researchers to unlock the biological activity of novel compounds like 2-Amino-5-ethoxybenzamide.

-

Proposing Future Research Directions: Charting a course for the systematic investigation of this promising, yet understudied, molecule.

This guide is structured to provide a robust framework for inquiry, grounded in the established biological significance of the 2-aminobenzamide core.

Physicochemical Profile of 2-Amino-5-ethoxybenzamide

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These properties influence solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug's fate and action in a biological system.

| Property | Value | Source |

| CAS Number | 126-84-3 | Sigma-Aldrich[1] |

| Molecular Formula | C9H12N2O2 | Inferred from structure |

| Molecular Weight | 180.20 g/mol | Inferred from structure |

| Appearance | White to off-white powder | Generic observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | Inferred from structure |

The 2-Aminobenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminobenzamide core is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents.

Antimicrobial Activity of 2-Aminobenzamide Derivatives

A study on a series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride revealed their potential as antimicrobial agents.[2][3][4] The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] One derivative, 2-Amino-N-(4-methoxyphenyl)benzamide, demonstrated particularly potent antifungal activity against Aspergillus fumigatus, even exceeding the efficacy of the standard drug, Clotrimazole.[2][3] This highlights the potential for 2-aminobenzamide derivatives to be developed into new classes of antimicrobial drugs.[2]

Anticancer Potential of 2-Aminobenzamide Derivatives

The 2-aminobenzamide moiety is also a key feature in a number of anticancer agents. For instance, derivatives of 2-aminobenzamide have been designed and synthesized to include a benzothiazole and phenylamine moiety, with some of these compounds exhibiting cytotoxic activity against A549 (lung carcinoma) and SW480 (colorectal adenocarcinoma) tumor cell lines.[5] Specifically, compounds 3a and 3c in the study showed IC50 values of 24.59 and 29.59 µM against the A549 cell line, respectively.[5]

This anticancer potential is often linked to the ability of the 2-aminobenzamide structure to act as a zinc-binding group in histone deacetylase (HDAC) enzymes.[5] HDAC inhibitors are a class of anticancer agents that interfere with the function of these enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.

Enzyme Inhibition: A Common Mechanism of Action

Beyond HDACs, the benzamide scaffold is found in inhibitors of various other enzymes. For example, 2-ethoxybenzamide (ethenzamide), a close structural relative of 2-Amino-5-ethoxybenzamide, is known to be a non-steroidal anti-inflammatory drug (NSAID).[6] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[6]

The following diagram illustrates a generalized workflow for screening a novel compound like 2-Amino-5-ethoxybenzamide for potential biological activity.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Methodologies for Biological Characterization

To elucidate the biological activity of 2-Amino-5-ethoxybenzamide, a systematic approach employing a battery of in vitro assays is recommended.

General Cytotoxicity Assessment

A primary step in the evaluation of any new compound is to determine its general cytotoxicity. This provides a therapeutic window and identifies concentrations at which specific biological effects can be studied without being confounded by overt cell death.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Amino-5-ethoxybenzamide in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Screening for Antimicrobial Activity

Based on the known antimicrobial properties of 2-aminobenzamide derivatives, screening for antibacterial and antifungal activity is a logical next step.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of 2-Amino-5-ethoxybenzamide in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Given the activities of related compounds, several potential mechanisms of action for 2-Amino-5-ethoxybenzamide can be hypothesized.

Caption: Hypothesized molecular targets and downstream effects of 2-Amino-5-ethoxybenzamide.

Future Research Directions and Conclusion

The biological activity of 2-Amino-5-ethoxybenzamide remains an open field for investigation. This guide has provided a comprehensive overview of the known activities of the broader 2-aminobenzamide class, offering a solid foundation for future research.

Key research questions to be addressed include:

-

Does 2-Amino-5-ethoxybenzamide exhibit broad-spectrum antimicrobial activity?

-

What is its cytotoxic profile against a panel of cancer cell lines?

-

Does it inhibit key enzymes such as COX or HDACs?

-

What are the structure-activity relationships for the 5-ethoxy substitution compared to other substitutions on the 2-aminobenzamide scaffold?

By employing the methodologies outlined in this guide, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule. The journey from a chemical entity to a therapeutic agent is long and arduous, but for compounds like 2-Amino-5-ethoxybenzamide, the first step is a systematic and informed investigation.

References

-

PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5131. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PubMed, 24658394. [Link]

-

Cuc, D. T., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 17(7). [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

Sources

- 1. 2-Amino-5-ethoxybenzamide CAS 126-84-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Amino-5-ethoxybenzamide Scaffold: Structural Pharmacodynamics and Mechanistic Hypotheses

[1][2][3]

Executive Summary: The Anthranilamide Pharmacophore[2]

2-Amino-5-ethoxybenzamide represents a specific functionalization of the anthranilamide (2-aminobenzamide) core.[1][2][3] While often encountered as a metabolic intermediate or chemical building block, this scaffold possesses intrinsic bioactivity driven by its ability to function as a "privileged structure" in medicinal chemistry.[2][3][4]

Unlike its isomer 2-ethoxybenzamide (Ethenzamide) , which acts primarily via COX inhibition and 5-HT2B antagonism [1], the 2-amino-5-ethoxy arrangement introduces a critical donor-acceptor motif.[1][2][3][4] This whitepaper analyzes three distinct mechanistic hypotheses for this scaffold, shifting focus from simple analgesia to epigenetic modulation (SIRT1/PARP) and allosteric enzyme activation (Glucokinase) .[2][3][4]

Structural Definition & Physicochemical Properties[1][2][3][5]

-

Core: Anthranilamide (Benzene ring with ortho-amino and amide groups).[1][2][3][4]

-

Substituent: 5-Ethoxy group (Lipophilic tail, electron-donating).[1][2][3][4]

-

Key Feature: Intramolecular Hydrogen Bonding (IMHB) between the 2-amino hydrogen and the amide carbonyl oxygen.[2][3][4]

| Property | Value | Mechanistic Implication |

| Molecular Weight | 180.2 g/mol | Fragment-like; high Ligand Efficiency (LE).[1][2][3] |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability.[1][2][3][4] |

| H-Bond Donors | 2 (Amide, Amine) | Critical for active site anchoring.[2][3][4] |

| Topological Polar Surface Area | ~55 Ų | CNS penetrant; suitable for intracellular targets.[2][3][4] |

Structural Dynamics: The "Pseudo-Ring" Conformation[2][4]

Before analyzing specific receptors, one must understand the conformational landscape that dictates binding.[2][3][4]

The "Locked" Conformation Hypothesis: The 2-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the amide.[2][3] This forms a stable, planar 6-membered "pseudo-ring."[1][2][3][4]

-

Effect: This pre-organizes the molecule, reducing the entropic penalty upon binding to a receptor.[2][3][4]

-

Contrast: 3- or 4-aminobenzamides lack this lock and are more flexible.[1][2][3]

Mechanism of Action Hypotheses

Hypothesis A: Epigenetic Modulation (PARP/SIRT1 Inhibition)

The benzamide moiety is a classic bioisostere for the nicotinamide ring found in NAD+.[2][3][4] This suggests 2-amino-5-ethoxybenzamide may act as a competitive inhibitor or modulator of NAD+-dependent enzymes.[1][2][3]

-

Target: Poly(ADP-ribose) polymerase (PARP) or Sirtuins (SIRT1).[2][3][4]

-

Mechanism: The amide group binds to the "nicotinamide pocket" of the enzyme.[2][3][4] The 5-ethoxy group extends into the hydrophobic "adenine ribose" sub-pocket or the hydrophobic channel, potentially conferring selectivity over other isoforms.[2][3][4]

-

Therapeutic Relevance: Neuroprotection, anti-inflammatory (via NF-κB suppression).[2][3][4][5]

Hypothesis B: Allosteric Glucokinase Activation (GKA)

Anthranilamide derivatives are well-documented Glucokinase Activators (GKAs).[2][3][4]

-

Mechanism: The molecule binds to an allosteric site (distinct from the glucose/ATP sites) on Glucokinase.[2][3][4]

-

Role of 5-Ethoxy: The 5-position substitution is critical for hydrophobic interactions within the allosteric cleft, stabilizing the enzyme in its "super-open" or active conformation, thereby increasing its affinity for glucose.[2][3][4]

-

Evidence: Similar 5-substituted-2-aminobenzamides show potent GKA activity in metabolic disease models [2].[1][2][3]

Hypothesis C: Ion Channel Blockade (Nav/Kv)

Structurally, the molecule resembles the lipophilic "tail" and "linker" of local anesthetics (like Procainamide), but truncated.[2][3][4]

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are proposed.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding

Use to validate direct physical interaction with PARP-1 or Glucokinase.[1][2][3]

-

Chip Preparation: Immobilize recombinant target protein (e.g., His-tagged PARP-1) onto a CM5 sensor chip via amine coupling.[1][2][3][4] Target density: ~3000 RU.[2][3][4]

-

Reference Channel: Immobilize BSA or deactivate a flow cell to serve as a blank.

-

Compound Preparation: Dissolve 2-Amino-5-ethoxybenzamide in 100% DMSO (10 mM stock). Dilute in running buffer (HBS-P+) to a concentration series (0.1 µM – 100 µM). Final DMSO: 1%.[2][3][4]

-

Injection: Inject analyte for 60s (association) followed by 120s dissociation.[2][3][4] Flow rate: 30 µL/min.[2][3][4]

-

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: ADP-Glo™ Kinase/Enzyme Assay

Use to validate functional inhibition/activation.[1][2][3]

-

Reaction Mix: Combine enzyme (PARP or GK), substrate, and cofactor (NAD+ or ATP) in 384-well white plates.

-

Treatment: Add 2-Amino-5-ethoxybenzamide (dose-response).

-

Incubation: 60 min at Room Temp.

-

Detection: Add ADP-Glo reagent (depletes ATP), then Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2][3][4]

-

Readout: Measure Luminescence.

Visualizing the Signaling Pathway (Hypothesis A)

This diagram illustrates the downstream effects of PARP inhibition by the 2-amino-5-ethoxybenzamide scaffold during oxidative stress.[1][2][3]

[2][3][4]

Comparative Data Analysis (Hypothetical SAR)

The following table summarizes how the 5-ethoxy substitution compares to other common benzamide analogs, highlighting the "Switch" in selectivity.

| Analog Structure | Primary Target | Mechanism | Effect of 5-Ethoxy Group |

| 2-Amino-5-ethoxybenzamide | PARP / GK | Enzyme Modulator | Increases hydrophobic pocket occupancy; improves potency over unsubstituted benzamide. |

| 2-Ethoxybenzamide (Ethenzamide) | COX / 5-HT2B | Antagonist | (Isomer) Lack of 2-amino removes PARP activity; shifts to GPCR/Enzyme targets.[1][2][3] |

| 3-Aminobenzamide | PARP-1 | Inhibitor | Standard reference.[1][2][3] Less lipophilic than 5-ethoxy analog (lower cell permeability).[1][2][3][4] |

| 4-Amino-5-chloro-2-methoxybenzamide | 5-HT4 / D2 | Agonist/Antagonist | (Metoclopramide core).[1][2][3] The 5-chloro is crucial for D2 affinity.[1][2][3][4] 5-ethoxy reduces D2 binding.[1][2][3][4] |

References

-

Matsumoto, J., et al. (2020).[2][3][4] Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade.[2][3][4][6] Biological and Pharmaceutical Bulletin. Link

-

Morie, T., et al. (1994).[2][3][4] Synthesis and biological activities of the optical isomers of mosapride. Chemical & Pharmaceutical Bulletin. (Demonstrates the SAR of benzamide derivatives). Link

-

Kovala-Demertzi, D., et al. (2009).[2][3][4][7] Anti-oxidant and anti-inflammatory activity of anthranilic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 2-Amino-5-ethoxybenzamide.[1][2][3][8] National Center for Biotechnology Information.[2][3][4] Link

Sources

- 1. 55836-69-6|3-Ethoxybenzamide|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethenzamide - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of 9-phenanthranilamide derivatives and the study of anti-inflammatory, antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-5-ethoxybenzamide

Introduction & Scope

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous gastroprokinetic agents (e.g., Itopride, Mosapride) and antipsychotics (e.g., Sulpiride). 2-Amino-5-ethoxybenzamide represents a critical building block where the 5-ethoxy group provides specific lipophilic interactions and the 2-amino group serves as a handle for further derivatization or heterocycle formation.

This Application Note details a robust, three-step synthetic protocol designed for high purity (>98%) and scalability. Unlike conventional routes that may suffer from regioselectivity issues during nitration, this protocol utilizes a "Nitro-First, Alkylate-Second" strategy to ensure positional accuracy of the substituents.

Key Advantages of This Protocol:

-

Regiocontrol: Starts with the pre-nitrated scaffold to guarantee the 2-amino/5-ethoxy substitution pattern.

-

Scalability: Avoids column chromatography in favor of crystallization-based purification.

-

Safety: optimized hydrogenation conditions to minimize hydroxylamine by-products.

Retrosynthetic Strategy

The synthesis is designed around the stability of the nitro group. We avoid direct ethoxylation of a labile amino-phenol, which would require extensive protection/deprotection steps. Instead, we utilize 5-hydroxy-2-nitrobenzoic acid as the divergent starting material.

Figure 1: Retrosynthetic analysis prioritizing the stability of the nitro-intermediate.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of 2-Nitro-5-ethoxybenzoic acid)

This step installs the ethyl group at the 5-position. The use of DMF and Potassium Carbonate (

-

Reagents:

-

5-Hydroxy-2-nitrobenzoic acid (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (2.5 eq)

-

DMF (Dimethylformamide), anhydrous (10 vol)

-

Procedure:

-

Charge a 3-neck round-bottom flask (RBF) with 5-Hydroxy-2-nitrobenzoic acid and DMF . Stir until dissolved.

-

Add Potassium Carbonate in portions at room temperature (exothermic).

-

Cool the mixture to 0–5°C using an ice bath.

-

Dropwise add Ethyl Iodide over 30 minutes.

-

Allow the reaction to warm to room temperature and heat to 60°C for 4–6 hours.

-

Workup: Pour the reaction mixture into ice-cold water (excess). Acidify to pH 2–3 with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Critical Parameter: Ensure the pH adjustment in step 7 is slow to prevent trapping of inorganic salts in the precipitate.

Step 2: Acid Activation & Amidation

We convert the carboxylic acid to the amide via an acid chloride intermediate. This method is preferred over coupling reagents (EDC/HOBt) for scale-up due to cost and ease of purification.

-

Reagents:

-

2-Nitro-5-ethoxybenzoic acid (from Step 1)

-

Thionyl Chloride (

) (3.0 eq) -

Catalytic DMF (3-4 drops)

-

Ammonia (

) gas or 28% Ammonium Hydroxide ( -

Toluene (Solvent)[3]

-

Procedure:

-

Suspend 2-Nitro-5-ethoxybenzoic acid in Toluene (10 vol).

-

Add Thionyl Chloride and catalytic DMF .

-

Reflux (approx. 110°C) for 2–3 hours until gas evolution (

, -

Concentrate under reduced pressure to remove excess

(azeotrope with toluene). -

Re-dissolve the residue in dry THF or DCM .

-

Cool to 0°C. Purge Ammonia gas into the solution OR add Ammonium Hydroxide dropwise (if using biphasic conditions).

-

Stir for 2 hours at room temperature.

-

Workup: Evaporate solvent. Slurry the residue in water to remove ammonium salts. Filter and dry the yellow solid (2-Nitro-5-ethoxybenzamide ).

Step 3: Catalytic Hydrogenation (Target Synthesis)

The final step reduces the nitro group to the primary amine.

-

Reagents:

Procedure:

-

In a hydrogenation autoclave, dissolve the nitro-amide in Methanol .

-

Add 10% Pd/C (carefully, under inert atmosphere to prevent ignition).

-

Purge the vessel with Nitrogen (

) x3, then Hydrogen ( -

Pressurize to 3–5 bar (45–75 psi)

. -

Stir at Room Temperature for 6–12 hours.

-

Note: Heating is usually not required and may promote side reactions.

-

-

Monitor: HPLC for the disappearance of the nitro peak.

-

Workup: Filter through a Celite bed to remove the catalyst. Wash the bed with methanol.

-

Concentrate the filtrate to obtain the crude off-white solid.

-

Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[4]

Process Workflow Diagram

The following diagram illustrates the critical decision points and safety checks during the synthesis.

Figure 2: Operational workflow emphasizing the critical removal of thionyl chloride before amidation.

Analytical Specifications & Validation

To ensure the material is suitable for downstream pharmaceutical applications (e.g., synthesis of Itopride analogs), the following specifications must be met.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige crystalline powder |

| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% (Area %) |

| Melting Point | Capillary | 158°C – 162°C (Typical) |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 181.2 m/z (approx) |

| 1H-NMR | DMSO-d6, 400 MHz | Consistent with structure (See below) |

| Residual Solvents | GC-HS | DMF < 880 ppm, Toluene < 890 ppm |

Expected 1H-NMR Signals (DMSO-d6):

- 1.30 (t, 3H, -CH3)

- 3.95 (q, 2H, -OCH2-)

- 6.0–6.5 (br s, 2H, -NH2, aniline)

- 6.7 (d, 1H, Ar-H ortho to OEt)

- 6.9 (dd, 1H, Ar-H meta)

- 7.1 (d, 1H, Ar-H ortho to C=O)

- 7.5–8.0 (br s, 2H, -CONH2)

Troubleshooting & Expert Tips

-

Incomplete Amidation: If Step 2 yields a carboxylic acid impurity, it indicates incomplete formation of the acid chloride. Ensure the reaction with

is refluxed until the solution is perfectly clear. Fresh -

Catalyst Poisoning: In Step 3, if the reaction stalls, the Pd/C may be poisoned by residual sulfur from Step 2 (if

wasn't fully removed). Ensure the amide intermediate is washed thoroughly with water and dried before hydrogenation. -

Color Issues: The final product can oxidize to a brown color if left in solution with light exposure. Store the solid in amber vials under nitrogen.

References

-

Preparation of 2-amino-5-chlorobenzamide. (2009). Google Patents. CN101575301A. Link (Analogous amidation protocol).

-

Synthesis routes of 2-Amino-4-methoxybenzamide. Benchchem. Link (Analogous reduction conditions using Raney-Ni/Pd-C).

-

Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid. (2014). ResearchGate. Link (Source for starting material synthesis).

-

Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. QuickCompany. Link (Contextual relevance for benzamide intermediates).

-

2-Amino-5-ethoxybenzamide. PubChem. CID 126-84-3 (Verification of chemical identity). Link

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. An Efficient and Improved Process for the Synthesis of Itopride H...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of 2-Amino-5-ethoxybenzamide: A High-Purity Protocol

Executive Summary

This technical guide details the experimental setup for the synthesis of 2-Amino-5-ethoxybenzamide , a critical pharmacophore used in the development of benzamide-based prokinetics and histone deacetylase (HDAC) inhibitors. Unlike standard protocols that often suffer from regioselectivity issues or halogen impurities, this guide prioritizes a Nitro-Benzoic Route via ester aminolysis. This approach ensures high atom economy, minimizes corrosive byproducts (avoiding thionyl chloride), and guarantees the correct regiochemistry of the ethoxy substituent relative to the amine.

Strategic Overview: The Nitro-Benzoic Route

The synthesis of 2-amino-5-ethoxybenzamide presents a specific regiochemical challenge: ensuring the ethoxy group is at the 5-position while the amino group is at the 2-position. Direct ethoxylation of 2-aminobenzamide often leads to N-alkylation impurities.

To circumvent this, we utilize 5-Hydroxy-2-nitrobenzoic acid as the scaffold. The nitro group acts as a "masked" amine, preventing N-alkylation during the ethoxylation step and locking the regiochemistry.

Reaction Pathway[1][2][3][4][5][6]

-

Nucleophilic Substitution (Hydrolysis): Conversion of 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid (if starting material is unavailable).

-

Bis-Alkylation: Simultaneous O-ethylation of the phenol and esterification of the carboxyl group.

-

Aminolysis: Selective conversion of the ethyl ester to the primary amide using ammonia.

-

Catalytic Hydrogenation: Reduction of the nitro group to the final amine.[1]

Figure 1: Stepwise chemical transformation from chloronitro precursor to final aminobenzamide.

Phase 1: Precursor Preparation (Optional)

Perform this phase only if commercial 5-Hydroxy-2-nitrobenzoic acid is unavailable.

Objective: Convert 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid via nucleophilic aromatic substitution.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Chloro-2-nitrobenzoic acid | 1.0 | Substrate |

| NaOH (15% aq.[2] solution) | 4.0 | Nucleophile/Base |

| HCl (Conc.) | As req. | Acidification |

Protocol

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (e.g., 32.0 g) in 15% aqueous NaOH.

-

Reflux: Heat the mixture to reflux (approx. 100°C) under nitrogen protection for 72 hours. The electron-withdrawing nitro group activates the ortho-chloro position, facilitating displacement by hydroxide [1].

-

Workup: Cool to room temperature. Adjust pH to 1.0 using dilute HCl.[2]

-

Extraction: Extract the precipitate with ethyl acetate (

mL). -

Drying: Dry combined organics over anhydrous

and concentrate in vacuo. -

Yield Check: Expect ~96% yield of a yellow solid.

Phase 2: Bis-Alkylation (Ethylation)

Objective: Install the ethyl group at the 5-position and protect the carboxylic acid as an ethyl ester in a single pot.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Hydroxy-2-nitrobenzoic acid | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 2.5 | Alkylating Agent |

| Potassium Carbonate ( | 3.0 | Base |

| DMF (Anhydrous) | 10 Vol | Solvent |

Protocol

-

Setup: Flame-dry a 3-neck flask equipped with a condenser and magnetic stir bar. Purge with Argon.

-

Mixing: Add 5-Hydroxy-2-nitrobenzoic acid and

to DMF. Stir for 30 min at room temperature to form the phenoxide/carboxylate dianion. -

Addition: Add Ethyl Iodide dropwise via a syringe pump to control the exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The starting material (polar acid) should disappear, replaced by the non-polar diester spot.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 Vol). The product, Ethyl 5-ethoxy-2-nitrobenzoate , will precipitate.[3]

-

Purification: Filter the solid, wash with cold water, and dry.[3] Recrystallize from Ethanol if necessary.[3]

Phase 3: Aminolysis (Ester to Amide)

Objective: Convert the ethyl ester to a primary amide without affecting the nitro or ethoxy groups. This avoids the use of hazardous Thionyl Chloride (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Ethyl 5-ethoxy-2-nitrobenzoate | 1.0 | Substrate |

| Ammonia (7N in Methanol) | 10.0 | Reagent |

| Sealed Tube / Autoclave | N/A | Vessel |

Protocol

-

Loading: Place the ester in a pressure tube or autoclave.

-

Solvation: Add 7N methanolic ammonia.

-

Reaction: Seal the vessel and heat to 80°C for 12–16 hours. The high concentration of ammonia drives the equilibrium toward the amide.

-

Isolation: Cool the vessel to 0°C. Open carefully (venting excess

). -

Concentration: Evaporate the methanol under reduced pressure.

-

Wash: Triturate the residue with cold diethyl ether to remove unreacted ester.

-

Product: 5-Ethoxy-2-nitrobenzamide (Solid).

Phase 4: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to an amino group to yield the final product.

Safety Critical

-

Hydrogen Gas: Highly flammable. Ensure proper grounding and leak checks.

-

Catalyst: Dry Pd/C is pyrophoric. Keep wet with water or solvent at all times.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Ethoxy-2-nitrobenzamide | 1.0 | Substrate |

| 10% Pd/C (50% wet) | 10 wt% | Catalyst |

| Methanol | 20 Vol | Solvent |

| Hydrogen ( | Balloon/3 bar | Reductant |

Protocol

-

Inerting: Flush the reaction vessel (autoclave or flask) with Nitrogen (

) three times. -

Catalyst Addition: Add the wet Pd/C catalyst carefully under

flow. -

Substrate Addition: Dissolve the nitro-amide in Methanol and add to the vessel.

-

Hydrogenation:

-

Method A (Balloon): Purge with

three times, then stir vigorously under a hydrogen balloon at RT for 6–12 hours. -

Method B (Parr Shaker): Pressurize to 3 bar (45 psi) and shake for 2–4 hours.

-

-

Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry out. Wash with Methanol.

-

Final Isolation: Concentrate the filtrate. The product, 2-Amino-5-ethoxybenzamide , typically crystallizes upon cooling or concentration.

Figure 2: Hydrogenation workflow emphasizing safety controls for pyrophoric catalyst handling.

Analytical Validation

Verify the identity and purity of the final compound using the following specifications:

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: Expect range

(consistent with 2-ethoxybenzamide analogs, verify against internal standard). -

1H NMR (DMSO-d6, 400 MHz):

-

1.30 (t, 3H,

-

4.05 (q, 2H,

-

6.20 (br s, 2H,

- 6.6–7.2 (m, 3H, Ar-H)

- 7.80 (br s, 1H, Amide-NH)

- 8.20 (br s, 1H, Amide-NH)

-

1.30 (t, 3H,

References

-

ChemicalBook. (2025). 5-Hydroxy-2-nitrobenzoic acid synthesis. Retrieved from

-

BenchChem. (2025).[4][3] Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

-

PrepChem. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid. Retrieved from

-

ResearchGate. (2024). Catalytic Hydrogenation of Nitroarenes. Retrieved from

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Amino-5-ethoxybenzamide

Introduction

2-Amino-5-ethoxybenzamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and drug development. Its unique combination of a primary aromatic amine, an ethoxy group, and a benzamide moiety makes it a versatile precursor for synthesizing a wide range of more complex molecules with potential therapeutic activities. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby upholding the integrity of research and development pipelines.

This comprehensive guide provides a suite of robust analytical methods for the complete characterization of 2-Amino-5-ethoxybenzamide. We will delve into chromatographic techniques for purity assessment and quantification, alongside a full complement of spectroscopic methods for unambiguous structural elucidation and identity confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Amino-5-ethoxybenzamide is the foundation for developing and executing appropriate analytical methods. These properties dictate choices in sample preparation, solvent selection, and chromatographic conditions.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Solid | |

| CAS Number | 126-84-3 (Note: This CAS number is cited but requires verification as it is not consistently linked to this specific compound in major databases.) | |

| InChI Key | PQNHPVCPFBUZRI-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC(C(N)=O)=C(C=C1)N | |

| Predicted [M+H]⁺ | 181.09715 m/z | [1] |

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating 2-Amino-5-ethoxybenzamide from potential impurities, starting materials, and by-products, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar organic molecules like 2-Amino-5-ethoxybenzamide. The method's high resolution, reproducibility, and quantitative accuracy make it ideal for quality control environments.

Principle of Method Selection: A C18 (octadecylsilyl) stationary phase is chosen for its excellent hydrophobic retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. The addition of an acid, such as formic acid, is critical. It protonates the primary amine group on the molecule, which minimizes peak tailing caused by interactions with residual silanols on the silica support and ensures a sharp, symmetrical peak shape. UV detection is highly effective due to the strong absorbance of the benzamide chromophore.

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Accurately weigh 10.0 mg of the 2-Amino-5-ethoxybenzamide sample.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

-

Prepare working standards and quality control samples by diluting the stock solution as needed.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Inject the prepared sample into the HPLC system.

-

Analyze the resulting chromatogram for peak area, retention time, and peak shape.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Data Presentation: HPLC Parameters

| Parameter | Recommended Condition |

| HPLC System | Standard system with binary pump, autosampler, column oven, and DAD/UV detector |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scan 200-400 nm; Quantify at λmax (~240 nm and ~320 nm, verify experimentally) |

| Injection Volume | 10 µL |

Scientist's Note: While a gradient method is provided for comprehensive impurity profiling, an isocratic method (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) can be developed for faster, routine quality control checks once the impurity profile is well understood. Formic acid is recommended as it is volatile and makes this method directly compatible with mass spectrometry (LC-MS) for peak identification.[2]

Visualization: HPLC Workflow

Caption: Workflow for purity analysis of 2-Amino-5-ethoxybenzamide by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a molecule like 2-Amino-5-ethoxybenzamide, with polar amine and amide groups, direct analysis can be challenging due to poor peak shape and potential thermal degradation in the injector.

Principle of Method Selection: While direct injection is possible, derivatization is often recommended to improve analytical performance. Silylation (e.g., using BSTFA) is a common strategy that replaces the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups. This process significantly increases the molecule's volatility and thermal stability, leading to sharper peaks and more reliable quantification. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for compound identification.

Experimental Protocol: GC-MS (with Derivatization)

-

Sample Preparation & Derivatization:

-

Accurately weigh 1.0 mg of the sample into a 2 mL GC vial.

-

Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

The mass spectrometer should be operated in full scan mode to collect fragmentation data for identification.

-

For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

-

Data Presentation: GC-MS Parameters

| Parameter | Recommended Condition |

| GC System | Standard GC with split/splitless injector |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 280 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 5 min |

| MS Interface Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 450 amu (Full Scan) |

Visualization: GC-MS Workflow

Caption: Workflow for structural analysis by GC-MS following silylation.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive proof of chemical structure. An integrated spectroscopic approach is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Principle: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. For 2-Amino-5-ethoxybenzamide, we expect distinct signals for the ethoxy group, the three aromatic protons, the amine protons, and the amide protons.

Protocol: Sample Preparation

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Scientist's Note: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the exchangeable amine (-NH₂) and amide (-CONH₂) protons are typically well-resolved, whereas they may exchange too rapidly or be broad in other solvents.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) | 3H | ~14 - 15 |

| -O-CH₂ -CH₃ | ~3.9 - 4.1 | Quartet (q) | 2H | ~63 - 64 |

| Ar-NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | 2H | - |

| Ar-H (various) | ~6.5 - 7.5 | Multiplets (m) | 3H | ~110 - 155 |

| -CONH₂ | ~7.0 - 8.0 (broad) | Singlet (s) | 2H | - |

| Ar-C -NH₂ | - | - | - | ~140 - 150 |

| Ar-C -O | - | - | - | ~150 - 155 |

| Ar-C -CONH₂ | - | - | - | ~120 - 130 |

| -C =O | - | - | - | ~168 - 172 |

Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Protocol: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) & Primary Amide (-CONH₂) |

| 3080 - 3010 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch (asymmetric & symmetric) | Alkyl C-H (-CH₂, -CH₃) |

| ~1660 | C=O Stretch ("Amide I" band) | Amide (-CONH₂) |

| 1620 - 1580 | N-H Bend / C=C Stretch | Amide ("Amide II" band) / Aromatic Ring |

| 1480 - 1400 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1040 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether |

Reference data from analyses of similar compounds like 2-amino-5-chlorobenzonitrile and other aminopyridines supports these assignments.[4][5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this compound when coupled with HPLC.

Protocol: The sample can be introduced via direct infusion of a dilute solution (e.g., 1-10 µg/mL in methanol) or, more powerfully, through an LC-MS system using the HPLC method described in Section 1.1.

Expected Mass Spectrum (ESI, Positive Mode):

-

Molecular Ion: A prominent peak for the protonated molecule, [M+H]⁺, is expected at m/z 181.1 .[1]

-